molecular formula C17H13N3O2 B11995973 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide

Cat. No.: B11995973
M. Wt: 291.30 g/mol
InChI Key: MYBBRWFUBLGLOH-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-quinolinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazones.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity and disrupting microbial cell functions . The compound’s hydrazone group allows it to act as a chelating agent, binding to metal ions and affecting their biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide is unique due to its quinoline backbone, which imparts distinct chemical and biological properties. The presence of the quinoline ring enhances its ability to form stable complexes with metal ions, making it more effective in various applications compared to similar compounds with different aromatic backbones.

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]quinoline-2-carboxamide

InChI

InChI=1S/C17H13N3O2/c21-16-8-4-2-6-13(16)11-18-20-17(22)15-10-9-12-5-1-3-7-14(12)19-15/h1-11,21H,(H,20,22)/b18-11+

InChI Key

MYBBRWFUBLGLOH-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN=CC3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.